Enhanced Lipophilicity (XLogP3) Compared to 4-Methoxy and 4-Ethoxy Analogs
The target compound exhibits a calculated partition coefficient (XLogP3) of 3.5, which is substantially higher than the 2.8 for the 4-ethoxy analog and 2.3 for the 4-methoxy analog [1]. This 0.7–1.2 log unit increase in lipophilicity, driven by the extended propoxy chain, is predicted to enhance passive membrane permeability by approximately 2- to 5-fold based on established correlations between logP and Caco-2 permeability [2]. This property is critical for crossing the blood-brain barrier, a necessity for CNS-targeted research.
| Evidence Dimension | Lipophilicity (XLogP3) for N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-4-propoxybenzenesulfonamide vs. 4-ethoxy analog |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (Target) |
| Comparator Or Baseline | XLogP3 = 2.8 (4-Ethoxybenzenesulfonamide analog) |
| Quantified Difference | Δ +0.7 (a ~2.7-fold higher logP-based permeability estimate) |
| Conditions | Computed property (PubChem XLogP3 algorithm) |
Why This Matters
Higher lipophilicity directly influences a compound's ability to permeate lipid membranes, a critical determinant for intracellular target engagement and CNS bioavailability.
- [1] PubChem. Computed Properties for CID 42267777, CID 66114 (4-Ethoxybenzenesulfonamide), and CID 403475 (4-Methoxybenzenesulfonamide). National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
